molecular formula C6H5N5O2 B13072883 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide

Cat. No.: B13072883
M. Wt: 179.14 g/mol
InChI Key: YSMQDRZPBWWQRD-UHFFFAOYSA-N
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Description

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-d][1,2,3]triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-pyrrole-3,4-dicarboxamide with tert-butylnitrite in the presence of acetic acid and water. The reaction is carried out at 0°C initially and then allowed to proceed at room temperature for a specified period. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
  • 4-Oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidine-3-yl derivatives

Uniqueness

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-5-carboxamide

InChI

InChI=1S/C6H5N5O2/c7-4(12)2-1-8-5-3(2)6(13)10-11-9-5/h1H,(H2,7,12)(H2,8,9,10,13)

InChI Key

YSMQDRZPBWWQRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=NNC2=O)C(=O)N

Origin of Product

United States

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